Non-Hemolytic Activity of BLP-3 vs. Potent Hemolytic Activity of Bombinin H Peptides
BLP-3 exhibits no significant hemolytic activity, in direct contrast to other members of the bombinin family. While bombinin H peptides (e.g., bombinin H2, H4) are known for their potent hemolytic effects, BLP-3 demonstrates a therapeutic window that favors prokaryotic membrane disruption over eukaryotic cell lysis [1].
| Evidence Dimension | Hemolytic Activity |
|---|---|
| Target Compound Data | No significant hemolytic activity |
| Comparator Or Baseline | Bombinin H peptides (e.g., H2, H4): Show significant hemolytic activity |
| Quantified Difference | Qualitative difference (non-hemolytic vs. hemolytic) |
| Conditions | Human erythrocyte hemolysis assays |
Why This Matters
This critical difference in toxicity profile makes BLP-3 a safer and more selective scaffold for therapeutic development, avoiding the dose-limiting hemolysis associated with other bombinins.
- [1] Simmaco M, Kreil G, Barra D. Bombinins, antimicrobial peptides from Bombina species. Biochim Biophys Acta. 2009 Aug;1788(8):1551-5. View Source
